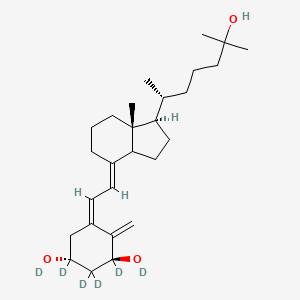

Calcitriol-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H44O3 |

|---|---|

分子量 |

422.7 g/mol |

IUPAC 名称 |

(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24?,25+,27-/m1/s1/i17D2,22D,25D,28D,29D |

InChI 键 |

GMRQFYUYWCNGIN-FZHWRFSBSA-N |

手性 SMILES |

[2H][C@]1(C/C(=C/C=C/2\CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)/C(=C)[C@@](C1([2H])[2H])([2H])O[2H])O[2H] |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

What is Calcitriol-d6 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcitriol-d6, its core properties, and its principal application in scientific research. The document details its chemical characteristics, its critical role as an internal standard in analytical chemistry, and the broader context of Calcitriol's biological signaling pathways.

Introduction to this compound

This compound is the deuterated form of Calcitriol, the hormonally active metabolite of Vitamin D3. In this compound, six hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of endogenous Calcitriol in biological matrices by mass spectrometry.[1][2] Calcitriol itself is a crucial hormone that plays a central role in calcium and phosphorus homeostasis, bone metabolism, and the regulation of various cellular processes, including cell growth and differentiation.[3]

The primary utility of this compound in a research setting is to ensure the accuracy and precision of quantitative analyses of Calcitriol.[1][2] Due to its structural and chemical similarity to Calcitriol, this compound behaves almost identically during sample preparation and analysis, but its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

Physicochemical Properties

The fundamental properties of Calcitriol and this compound are summarized below. The key distinction lies in the molecular weight, which is a direct result of the deuterium labeling.

| Property | Calcitriol | This compound |

| Chemical Formula | C27H44O3 | C27H38D6O3 |

| Molecular Weight | 416.64 g/mol | 422.7 g/mol |

| CAS Number | 32222-06-3 | 78782-99-7 |

| Synonyms | 1,25-Dihydroxyvitamin D3, Rocaltrol | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6 |

Primary Research Application: Internal Standard for Mass Spectrometry

The quantification of Calcitriol in biological samples, such as serum and plasma, presents analytical challenges due to its low endogenous concentrations (in the pg/mL range).[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[5][6][7] In this context, this compound serves as an indispensable tool.

Role in Quantitative Analysis

As an internal standard, a known amount of this compound is added to each sample at the beginning of the analytical workflow. It co-elutes with the endogenous Calcitriol during chromatography and is detected by the mass spectrometer. The ratio of the signal from Calcitriol to the signal from this compound is used to calculate the concentration of Calcitriol in the original sample. This ratiometric approach corrects for any sample loss during preparation and for variations in instrument response, thereby enhancing the reliability of the results.

Experimental Workflow for Calcitriol Quantification

The following diagram illustrates a typical workflow for the quantification of Calcitriol in a biological sample using this compound as an internal standard.

Detailed Experimental Protocols

The following tables summarize key parameters from published LC-MS/MS methods that utilize this compound for the quantification of Calcitriol.

Sample Preparation Methodologies

| Parameter | Method 1 | Method 2 |

| Matrix | Human Plasma | Human Serum |

| Sample Volume | 500 µL | 220 µL |

| Internal Standard | This compound | 1α,25(OH)2D3-d3 |

| Extraction Technique | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |

| Derivatization | With 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Not specified |

| Reference | [8] | [9] |

LC-MS/MS Parameters

| Parameter | Method 1 | Method 2 |

| LC System | Waters Acquity UPLC | ACQUITY UPLC |

| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ) | Not specified |

| Mobile Phase | Acetonitrile and 4.0 mM ammonium trifluoroacetate (gradient) | Water/methanol (50/50%) |

| MS System | Waters Xevo TQ-S triple quadrupole | Waters Xevo TQ-S |

| Ionization Mode | Positive Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Calcitriol) | m/z 574.4 > 314.158 | Not specified |

| MRM Transition (this compound) | m/z 580.4 > 314.136 | Not specified |

| Reference | [8] | [9] |

Method Validation Data

| Parameter | Method 1 | Method 2 |

| Linearity Range | 5–200 pg/mL | 1 ng/mL to 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.9993 |

| Precision (CV%) | < 15% | 3.3 - 9.6% |

| Accuracy | Within ±15% | Within 11% of specified concentration |

| Reference | [8] | [10] |

Calcitriol Signaling Pathways

Understanding the biological context in which Calcitriol operates is crucial for researchers. Calcitriol exerts its effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The genomic actions of Calcitriol are mediated by the Vitamin D Receptor (VDR), a nuclear receptor.[11][12][13] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][13] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[14] This pathway is central to the long-term physiological effects of Calcitriol.

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid, non-genomic responses. These are initiated by the binding of Calcitriol to a membrane-associated VDR, leading to the activation of second messenger systems, such as protein kinase C and the release of intracellular calcium. These rapid actions do not require gene transcription and are involved in more immediate cellular responses.

Conclusion

This compound is an essential tool for researchers in a variety of fields, from clinical chemistry to endocrinology and pharmaceutical development. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Calcitriol, a hormone with profound physiological effects. A thorough understanding of both the analytical methodologies employing this compound and the biological pathways of Calcitriol is fundamental for advancing research in Vitamin D metabolism and its role in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hexonsynth.com [hexonsynth.com]

- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbio.com [ijbio.com]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. apps.thermoscientific.com [apps.thermoscientific.com]

- 11. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 14. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of Calcitriol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Calcitriol-d6, a deuterated analog of the active form of vitamin D3. This compound is a critical internal standard for the accurate quantification of Calcitriol in biological matrices by mass spectrometry, playing a vital role in pharmacokinetic and metabolic studies. This document outlines a robust semi-synthetic approach starting from vitamin D2, details the necessary experimental protocols, and discusses the analytical methods for confirming its high isotopic enrichment.

Synthesis of 26,27-Hexadeutero Calcitriol (this compound)

The synthesis of this compound can be efficiently achieved through a semi-synthetic route starting from the readily available vitamin D2. The key strategic element of this pathway is the late-stage introduction of the deuterium labels via a Grignard reaction with deuterated methyl magnesium iodide (CD3MgI). This approach allows for an integrated synthesis of both Calcitriol and its deuterated analog from a common intermediate.

A recently developed practical synthesis of 26,27-Hexadeutero calcitriol was accomplished with a 48% yield from a key hub intermediate derived from vitamin D2[1][2]. The overall synthesis involves several key transformations, including protection of the triene system, ozonolysis of the side chain, 1α-hydroxylation, and finally, the construction of the deuterated side chain followed by deprotection and photoisomerization[1][2].

Synthetic Pathway Overview

The synthesis commences with the protection and modification of the vitamin D2 molecule to form a suitable intermediate, often referred to as a hub intermediate, which possesses the A, C, and D rings with the correct stereochemistry and functional groups amenable to the introduction of the side chain. The final steps of the synthesis are dedicated to the construction of the deuterated side chain and the concluding deprotection and isomerization steps to yield the final this compound molecule.

Experimental Protocol: Key Steps

The following protocol is a synthesized representation of the key steps for the synthesis of 26,27-Hexadeutero Calcitriol from a suitable hub intermediate (an ester precursor).

Step 1: Grignard Reaction for Deuterated Side Chain Construction

-

Preparation of Deuterated Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of deuterated methyl iodide (CD3I) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle stirring. The reaction is typically initiated with gentle heating and then maintained at room temperature until the magnesium is consumed.

-

Reaction with the Hub Intermediate: The prepared Grignard reagent (CD3MgI) is cooled in an ice bath. A solution of the hub intermediate ester in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent.

-

Reaction Monitoring and Quenching: The reaction mixture is stirred at 0°C for approximately 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours[2]. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

Work-up: The quenched reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected this compound precursor.

Step 2: Deprotection

-

Silyl Ether Cleavage: The crude protected precursor is dissolved in anhydrous THF. A solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1M) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 8-24 hours, depending on the specific protecting groups used[2]. The progress of the deprotection is monitored by TLC.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the pre-isomer of this compound.

Step 3: Photoisomerization

-

Reaction Setup: The purified pre-isomer of this compound is dissolved in a suitable solvent such as methanol, containing a triplet sensitizer like 9-acetylanthracene[2]. The solution is placed in a photochemical reactor equipped with a high-pressure mercury lamp and a cooling system to maintain a low temperature (e.g., -5 to 0°C).

-

Irradiation: The solution is purged with argon and then irradiated with the mercury lamp. The reaction is monitored by high-performance liquid chromatography (HPLC).

-

Purification: Once the desired conversion is achieved, the solvent is evaporated, and the residue is purified by preparative HPLC to afford pure this compound.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical quality attribute, as it directly impacts its utility as an internal standard. The goal is to have the highest possible incorporation of deuterium at the target positions (C26 and C27) and minimal amounts of lower-deuterated and non-deuterated species. Commercially available this compound is often cited as having an isotopic purity of ≥99% for all deuterated forms (d1-d6).

Quantitative Data on Isotopic Distribution

The following table illustrates a typical, albeit hypothetical, isotopic distribution for a batch of synthesized this compound as determined by high-resolution mass spectrometry. Actual values will vary between synthesis batches.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | ~ 2.0 |

| d4 | +4 | ~ 5.0 |

| d5 | +5 | ~ 15.0 |

| d6 | +6 | > 75.0 |

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]+.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d6) are measured. The isotopic distribution is then calculated by comparing the peak areas of each isotopologue.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Analysis:

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl3 or acetone-d6).

-

Data Acquisition: A high-field ¹H NMR spectrum is acquired.

-

Data Analysis: The absence or significant reduction of the proton signals corresponding to the methyl groups at positions C26 and C27 confirms successful deuteration. The integration of any residual proton signals in this region, relative to a non-deuterated proton signal in the molecule, can provide a quantitative measure of the isotopic purity.

-

-

²H NMR Analysis:

-

Sample Preparation: A concentrated solution of the this compound sample is prepared in a protonated solvent.

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis: The presence of a signal in the region corresponding to the C26 and C27 methyl groups directly confirms the incorporation of deuterium.

-

Conclusion

The semi-synthetic route to this compound from vitamin D2 provides an efficient and scalable method for the production of this essential internal standard. The late-stage introduction of deuterium atoms via a Grignard reaction is a key feature of this synthetic strategy. Rigorous analytical characterization using high-resolution mass spectrometry and NMR spectroscopy is imperative to confirm the chemical identity and, most importantly, the high isotopic purity of the final product, ensuring its suitability for sensitive bioanalytical applications.

References

A Comprehensive Technical Guide to the Stability and Storage of Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Calcitriol-d6. The information presented herein is crucial for ensuring the integrity and accuracy of research, development, and analytical applications involving this deuterated active form of vitamin D3. This guide synthesizes available data on the stability of calcitriol and its analogs, outlines detailed experimental protocols for stability assessment, and illustrates key biological and experimental pathways.

Core Stability Profile and Storage Recommendations

This compound, like its non-deuterated counterpart, is a sensitive molecule requiring careful handling and storage to prevent degradation. The primary factors influencing its stability are light, temperature, and oxygen. While specific quantitative stability data for this compound is limited in publicly available literature, the stability profile of calcitriol provides a strong foundation for its handling.

Storage Conditions:

For optimal stability, this compound should be stored as a solid under the following conditions:

| Condition | Temperature | Atmosphere | Light Condition |

| Long-term Storage | -20°C or colder | Inert gas (e.g., Argon, Nitrogen) | Protected from light (e.g., in amber vials) |

| Short-term Storage | 4°C | Inert gas | Protected from light |

Solution Stability:

Solutions of this compound are known to be less stable than the solid form and should be freshly prepared for immediate use. If short-term storage of a solution is necessary, it should be stored at -20°C or colder in a tightly sealed, light-protected container under an inert atmosphere.

Quantitative Stability Data (Inferred from Calcitriol and Vitamin D Analogs)

The following tables summarize the known degradation patterns of calcitriol and other vitamin D analogs under various stress conditions. This data serves as a critical reference for understanding the potential degradation of this compound.

Table 1: Summary of Forced Degradation Studies on Vitamin D Analogs

| Stress Condition | Reagents and Conditions | Observed Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation | Isotachysterol and other isomers |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Minimal degradation | |

| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours | Significant degradation | Various oxidized products, including epoxides and ketones |

| Thermal Degradation | 60-80°C for up to 24 hours | Isomerization | Pre-calcitriol, tachysterol, lumisterol |

| Photodegradation (UV) | Exposure to UV light (e.g., 254 nm or broad spectrum) | Rapid and extensive degradation | 5,6-trans-Calcitriol, suprasterol I, suprasterol II, tachysterol, lumisterol |

| Photodegradation (Visible) | Exposure to intense visible light | Slower but significant degradation over time | Similar to UV degradation products |

Degradation Pathways

The primary degradation pathways for calcitriol, and by extension this compound, are isomerization and oxidation, primarily induced by light and heat.

Photodegradation and Thermal Isomerization

Exposure to light, particularly UV radiation, is the most significant factor in the degradation of calcitriol. The conjugated triene system in the molecule is highly susceptible to photoisomerization. Thermal stress can also induce isomerization, leading to a loss of biological activity.

Caption: Photodegradation and thermal isomerization pathways of Calcitriol.

Oxidative Degradation

The double bonds in the calcitriol molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This leads to the formation of various epoxides, ketones, and other oxygenated derivatives, resulting in a loss of potency.

Experimental Protocols for Stability Testing

A robust, stability-indicating analytical method is essential for accurately assessing the stability of this compound. The following protocols are based on established methods for calcitriol and other vitamin D analogs.

Stability-Indicating HPLC-UV Method

This method is designed to separate the intact this compound from its potential degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 100 µg/mL).

-

Protect the solution from light at all times.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.

General Procedure:

-

Prepare solutions of this compound (e.g., 100 µg/mL) in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in Table 1.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by the stability-indicating HPLC-UV method.

-

Analyze a non-degraded control sample for comparison.

Workflow for a Forced Degradation Study:

Caption: A typical workflow for conducting forced degradation studies.

LC-MS/MS for Degradation Product Identification

For the structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.

Typical LC-MS/MS Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for identification |

| Collision Energy | Optimized for fragmentation of this compound and its expected degradants |

Calcitriol Signaling Pathway

Understanding the biological context of this compound is essential for its application in research. Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.

Caption: The genomic signaling pathway of Calcitriol.

Conclusion

The stability of this compound is paramount for its effective use in scientific research and drug development. This guide provides a comprehensive framework for understanding its stability profile, recommended storage conditions, and the experimental procedures necessary for its assessment. By adhering to these guidelines, researchers can ensure the quality and reliability of their studies involving this important deuterated compound. It is strongly recommended to perform in-house stability studies for specific formulations and applications to establish appropriate shelf-life and storage conditions.

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Steroid Hormone Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium-labeled standards in the precise and accurate quantification of steroid hormones. Isotope dilution mass spectrometry, utilizing these stable isotope-labeled internal standards, has become the gold standard for endogenous steroid analysis, offering unparalleled specificity and sensitivity.[1] This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data presentation for robust steroid hormone analysis.

Core Principles of Isotopic Labeling

Isotopic labeling involves the incorporation of stable isotopes, most commonly deuterium (²H), into the molecular structure of a steroid.[1] These labeled steroids serve as ideal internal standards for quantitative analysis by mass spectrometry (MS).[] Because they are chemically identical to their endogenous counterparts, they exhibit similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1]

The key differentiator is their increased mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the endogenous analyte and the labeled internal standard.[1] This principle, known as isotope dilution, is fundamental to correcting for variations in sample recovery, matrix effects, and instrument response, thereby ensuring highly accurate quantification.[1] Researchers often prefer deuterated internal standards for this purpose.

Experimental Workflows and Protocols

The analysis of steroid hormones using deuterium-labeled standards typically involves a multi-step workflow from sample preparation to data acquisition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, valued for its high specificity and sensitivity.[3]

A general workflow for steroid hormone analysis is depicted below:

Caption: General experimental workflow for steroid hormone analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis of Steroid Hormones in Human Serum

This protocol provides a detailed methodology for the simultaneous profiling of a comprehensive panel of steroid hormones in human serum using LC-MS/MS.[3]

1. Sample Pre-treatment:

-

Thaw serum samples and the deuterium-labeled internal standard working solution on ice.

-

Vortex each to ensure homogeneity.[3]

-

Aliquot 100 µL of each serum sample, calibrator, and quality control sample into the wells of a 96-well plate.[3]

2. Internal Standard Spiking and Protein Precipitation:

-

Add 10 µL of the internal standard working solution (containing a mix of deuterium-labeled steroids) to each well.[3]

-

Add 200 µL of acetonitrile to each well to precipitate proteins.[3]

-

Mix thoroughly by vortexing for 1 minute.[3]

3. Supported Liquid Extraction (SLE):

-

Load the entire contents of each well onto a 96-well SLE plate.[3]

-

Allow the samples to absorb into the sorbent for 5 minutes.[3]

-

Place a 96-well collection plate underneath the SLE plate.

-

Add 1 mL of methyl tert-butyl ether (MTBE) to each well of the SLE plate and allow it to percolate through by gravity for elution.[3]

4. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[3]

-

Seal the plate and vortex for 1 minute.[3]

5. LC-MS/MS Analysis:

-

The plate is now ready for injection into the LC-MS/MS system.[3]

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[3]

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

-

The specific chromatographic conditions (e.g., column, mobile phases, gradient) and mass spectrometry parameters (e.g., SRM transitions, collision energies) need to be optimized for the specific panel of steroids being analyzed.

Quantitative Data

The use of deuterium-labeled internal standards allows for the generation of precise and accurate quantitative data. The following tables summarize typical lower limits of quantification (LLOQ) and selective reaction monitoring (SRM) transitions for a panel of steroid hormones.

Table 1: Lower Limits of Quantification (LLOQ) for a Panel of Steroids

| Steroid Hormone | LLOQ (ng/mL) |

| Cortisol | 1 |

| Cortisone | 0.5 |

| 11-Deoxycortisol | 0.1 |

| Androstenedione | 0.05 |

| Testosterone | 0.05 |

| Dehydroepiandrosterone (DHEA) | 0.2 |

| 17-OH Progesterone | 0.1 |

| Progesterone | 0.05 |

| Estradiol | 0.005 |

Note: These values are representative and may vary depending on the specific instrumentation and methodology used.[4]

Table 2: Selective Reaction Monitoring (SRM) Transitions for Steroid Hormones and their Deuterium-Labeled Standards [5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Labeled Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Cortisol | 363.3 | 121.1 | d4-Cortisol | 367.3 | 121.1 |

| Cortisone | 361.3 | 163.1 | d7-Cortisone | 368.3 | 163.1 |

| 11-Deoxycortisol | 347.3 | 97.0 | d5-11-Deoxycortisol | 352.3 | 100.1 |

| Androstenedione | 287.3 | 97.0 | d7-Androstenedione | 294.3 | 100.1 |

| Testosterone | 289.3 | 97.0 | d5-Testosterone | 294.3 | 100.1 |

| DHEAS | 367.2 | 96.9 | d5-DHEAS | 372.2 | 98 |

| 17-OH Progesterone | 331.3 | 97.0 | d8-17-OH Progesterone | 339.3 | 100.1 |

| Progesterone | 315.3 | 97.0 | d9-Progesterone | 324.3 | 100.1 |

Steroid Hormone Signaling Pathways

Steroid hormones exert their effects through various signaling pathways, primarily by binding to intracellular receptors that act as ligand-activated transcription factors.[6] These receptors then modulate gene expression.[7]

Classical (Genomic) Signaling Pathway

In the classical pathway, steroid hormones diffuse across the cell membrane and bind to their specific receptors in the cytoplasm or nucleus.[6][7] This binding displaces heat shock proteins, leading to receptor dimerization and translocation into the nucleus.[6] The receptor-hormone complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.[6]

Caption: Classical genomic steroid hormone signaling pathway.

Non-Genomic Signaling Pathway

Steroid hormones can also elicit rapid cellular responses through non-genomic pathways.[8] These actions are too quick to be explained by changes in gene expression and often involve the activation of membrane-associated receptors and intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs).[6][8]

Caption: Non-genomic steroid hormone signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]

- 7. longdom.org [longdom.org]

- 8. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to isotope dilution mass spectrometry using Calcitriol-d6

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry Using Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Calcitriol, the biologically active form of vitamin D. It details the use of this compound as an internal standard to ensure analytical accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals who are involved in the measurement of vitamin D metabolites.

Introduction to Calcitriol and its Significance

Calcitriol, also known as 1α,25-dihydroxyvitamin D3, is a steroid hormone that plays a critical role in calcium and phosphate homeostasis.[1][2] It is the most potent metabolite of vitamin D and is essential for bone health, immune function, and cellular differentiation.[2][3][4] The synthesis of Calcitriol from vitamin D occurs through a two-step hydroxylation process, first in the liver to produce 25-hydroxyvitamin D (calcifediol), and then in the kidneys to form the active Calcitriol.[1][2][4] Given its low circulating concentrations and potent biological activity, accurate and precise quantification of Calcitriol is crucial for both clinical diagnostics and research.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances.[5] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample.[5][6][7] This internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment.

By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy.[5][6] This method effectively corrects for sample loss during preparation and variations in instrument response, making it a definitive method in analytical chemistry.[5]

This compound as the Internal Standard

For the quantification of Calcitriol, deuterated Calcitriol (this compound) is the preferred internal standard.[8][9][10] this compound has the same chemical properties as Calcitriol, ensuring that it behaves identically during sample extraction, purification, and ionization.[9] However, its increased mass due to the six deuterium atoms allows it to be distinguished from the endogenous Calcitriol by the mass spectrometer.

Chemical Information for this compound:

| Property | Value |

| CAS Number | 78782-99-7[8][10] |

| Molecular Formula | C₂₇H₃₈D₆O₃[8][10] |

| Molecular Weight | 422.7 g/mol [8] |

| Synonyms | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6[8] |

Experimental Protocol: Quantification of Calcitriol using this compound by LC-MS/MS

The following is a detailed methodology for the quantification of Calcitriol in human plasma or serum using IDMS with this compound as the internal standard. This protocol is a synthesis of established methods and best practices.[11][12][13]

Materials and Reagents

-

Calcitriol analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, isopropanol, hexane, and water

-

Formic acid

-

Ammonium trifluoroacetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

-

Human plasma/serum samples

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation

Sample preparation is a critical step to remove interfering substances from the biological matrix.[14]

-

Spiking with Internal Standard: To 500 µL of plasma or serum, add a known amount (e.g., 25 µL of a 100 ng/mL solution) of this compound.[11] Vortex for 30 seconds.

-

Protein Precipitation: Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[11] Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 10°C to pellet the precipitated proteins.[11]

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.[11]

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water to remove polar interferences.[11]

-

Dry the cartridge under a stream of nitrogen for 30 seconds.[11]

-

Elute the Calcitriol and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 300 µL) of the initial mobile phase (e.g., 60:40 acetonitrile:4mM ammonium trifluoroacetate).[11]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.[11]

-

Mobile Phase A: Acetonitrile[11]

-

Mobile Phase B: 4mM Ammonium Trifluoroacetate in water[11]

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping up to a high percentage of mobile phase A to elute the analytes.

-

Flow Rate: 0.2 mL/min[11]

-

Injection Volume: 10 µL[11]

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Calcitriol: The specific precursor to product ion transition needs to be optimized for the instrument used. A common transition for the derivatized form is m/z 574.4 > 314.158.[11]

-

This compound: Similarly, the transition for the internal standard would be monitored, for example, m/z 580.4 > 314.136 for the derivatized form.[11]

-

-

Data Analysis and Quantification

The concentration of Calcitriol in the sample is calculated by comparing the peak area ratio of the endogenous Calcitriol to the this compound internal standard against a calibration curve prepared with known concentrations of Calcitriol and a constant concentration of this compound.

Method Validation and Performance

A robust LC-MS/MS method for Calcitriol quantification should be validated according to regulatory guidelines (e.g., FDA).[12] Key validation parameters include:

Linearity

The method should demonstrate linearity over a clinically relevant concentration range.

| Analyte | Linear Range | Correlation Coefficient (r²) |

| Calcitriol | 5 - 200 pg/mL[11] | > 0.99 |

Precision and Accuracy

Precision is assessed by the coefficient of variation (%CV), and accuracy by the percentage of recovery.

| Quality Control Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low (LQC) | 5 | < 15 | < 15 | 85 - 115 |

| Medium (MQC) | 50 | < 15 | < 15 | 85 - 115 |

| High (HQC) | 150 | < 15 | < 15 | 85 - 115 |

Note: The specific values for precision and accuracy can vary between laboratories and should be established during method validation. The inter-assay precision for a similar method ranged from 3.8 – 11.4%, with accuracy ranging from 100.9% to 109.2%.[15]

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Calcitriol, a typical LLOQ is around 5 pg/mL.[11]

Visualizations

Experimental Workflow

Caption: Experimental workflow for Calcitriol quantification by IDMS.

Calcitriol Signaling Pathway

Caption: Simplified Calcitriol signaling pathway.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard is the gold standard for the accurate and precise quantification of Calcitriol in biological matrices. The detailed protocol and validation parameters provided in this guide offer a robust framework for researchers and drug development professionals. The inherent accuracy of IDMS is essential for understanding the physiological and pathological roles of Calcitriol and for the development of new therapeutics targeting the vitamin D signaling pathway.

References

- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromtech.com [chromtech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. clinicallab.com [clinicallab.com]

- 11. ijbio.com [ijbio.com]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

Methodological & Application

Application Note: Quantification of Calcitriol in Human Plasma using Calcitriol-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, in human plasma. The method utilizes a stable isotope-labeled internal standard, Calcitriol-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is suitable for clinical research and drug development applications where accurate measurement of Calcitriol is crucial. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Calcitriol is a steroid hormone that plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes.[1] Its accurate quantification in plasma is essential for studying a range of conditions, including renal disease, hypoparathyroidism, and certain cancers.[2] Due to its low circulating concentrations, typically in the picogram per milliliter (pg/mL) range, a highly sensitive and specific analytical method is required.[3] LC-MS/MS has emerged as the preferred method for this purpose, offering high selectivity and sensitivity.[2] The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3][4]

Experimental Protocol

This protocol describes a method for the extraction and quantification of Calcitriol in human plasma using supported liquid extraction (SLE) followed by LC-MS/MS analysis.

Materials and Reagents

-

Calcitriol and this compound analytical standards

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium trifluoroacetate

-

Supported Liquid Extraction (SLE) plate (e.g., 200mg/well, 96-well plate)[2]

-

96-well collection plates

-

Plate sealer

-

Centrifuge capable of handling 96-well plates

-

Nitrogen evaporator

Sample Preparation

-

Sample Pre-treatment:

-

Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex mix all samples for 10 seconds.

-

To 475 µL of plasma in a clean tube, add 25 µL of the appropriate standard or QC spiking solution in methanol. For blank samples, add 25 µL of methanol.[2]

-

Add 20 µL of the this compound internal standard spiking solution in methanol to all tubes.[2]

-

Add 100 µL of 10% ammonia solution and mix well.[2]

-

-

Supported Liquid Extraction (SLE):

-

Load the pre-treated samples onto the SLE plate.

-

Apply a brief vacuum pulse to initiate the flow of the sample into the sorbent.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes by adding two aliquots of 750 µL of heptane, allowing the solvent to absorb for 5 minutes after each addition.[5]

-

Apply a final pulse of vacuum to collect the eluate in a 96-well collection plate.[5]

-

-

Evaporation and Reconstitution:

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm) is suitable for separation.[3]

-

Mobile Phase A: 4.0 mM ammonium trifluoroacetate in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: A gradient elution is typically used to achieve optimal separation.

-

Flow Rate: A flow rate of around 0.3-0.6 mL/min is common.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS):

Data Presentation

The following tables summarize typical quantitative data for a Calcitriol assay in human plasma.

Table 1: Calibration Curve for Calcitriol Analysis

| Concentration (pg/mL) | Accuracy (%) |

| 5.02 | 102.1 |

| 10.15 | 98.5 |

| 25.38 | 99.2 |

| 50.76 | 101.5 |

| 101.52 | 97.8 |

| 150.34 | 100.9 |

A linear response is typically observed over the range of 5 to 150 pg/mL with a correlation coefficient (r²) of >0.99.[3]

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |

| Low (LQC) | 5.021 | 5.12 | 102.0 | 4.5 |

| Medium (MQC) | 70.159 | 69.54 | 99.1 | 3.2 |

| High (HQC) | 150.340 | 152.11 | 101.2 | 2.8 |

Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[3]

Visualizations

Caption: Experimental workflow for Calcitriol analysis in human plasma.

Caption: Simplified Calcitriol signaling pathway.

References

Application Note: Solid-Phase Extraction of Calcitriol-d6 for Accurate Quantification in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D and a critical regulator of calcium homeostasis, bone metabolism, and various other physiological processes. Its quantification in biological samples is essential for clinical diagnostics and pharmacokinetic studies. Calcitriol-d6, a deuterated analog, is the preferred internal standard for mass spectrometry-based assays due to its similar chemical properties and distinct mass, enabling precise and accurate quantification. This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation of this compound from plasma or serum, ensuring high recovery and sample purity for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway regulates the expression of genes involved in calcium transport, bone metabolism, and cell proliferation and differentiation.

Caption: Genomic signaling pathway of Calcitriol.

Experimental Protocol: SPE of this compound from Human Plasma/Serum

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation. The use of this compound as an internal standard (IS) involves adding a known amount to the sample at the beginning of the extraction process to correct for any analyte loss during sample preparation and analysis.

Materials:

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL) or silica-based C18 cartridges are recommended.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Isopropanol (IPA), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium hydroxide (NH4OH), optional for pH adjustment

-

Ultrapure water

-

-

Internal Standard (IS) Working Solution: this compound in a suitable solvent (e.g., methanol or ethanol).

-

Equipment:

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

-

Procedure:

-

Sample Pre-treatment (Protein Precipitation):

-

To 500 µL of plasma or serum in a centrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of acetonitrile with 1% formic acid to precipitate proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 10°C.[2]

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction Workflow:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2] Do not allow the sorbent to dry.

-

Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20-30% acetonitrile in water to remove polar interferences.[2][3]

-

Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess wash solvent.

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate solvent. A common elution solvent is 95% acetonitrile/isopropanol (4:1) with 0.1% formic acid.[3]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Caption: Solid-Phase Extraction Workflow for this compound.

Data Presentation

The following table summarizes performance data for calcitriol analysis using SPE, where this compound or other deuterated analogs are commonly used as internal standards.

| Parameter | Method Details | Result | Reference |

| Recovery | SPE with Phenomenex Strata-X cartridges. | Mean overall recovery of 110.77% with a precision of 2.05%. | [2] |

| Linearity | SLE-SPE with Thermo Scientific HyperSep Retain PEP. Deuterated calcitriol as IS. | 1 ng/mL to 100 ng/mL (r² = 0.9993). | [4] |

| Accuracy | Quality control samples at 1, 5, 20, and 70 ng/mL. | Within 11% of the specified concentration. | [4] |

| Precision (CV%) | Six replicates of quality control samples. | 9.6% (5 ng/mL), 3.3% (20 ng/mL), 6.8% (70 ng/mL). | [4] |

Discussion

The choice of SPE sorbent is critical for achieving optimal recovery and sample cleanliness. Polymeric sorbents like Strata-X and Oasis HLB often provide high retention for a broad range of compounds, including vitamin D metabolites, and are stable across a wide pH range. Silica-based C18 cartridges are also widely used and effective.[5] The protocol presented here combines a protein precipitation step with solid-phase extraction, which is a robust approach for complex biological matrices like plasma and serum. The protein precipitation removes the majority of proteins, preventing them from clogging the SPE cartridge and interfering with the extraction process. The subsequent SPE steps provide further cleanup and concentration of the analyte.

The use of this compound as an internal standard is crucial for compensating for variability during the multi-step sample preparation process and for matrix effects during LC-MS/MS analysis. This ensures the high accuracy and precision required for reliable quantification in research and clinical settings. Researchers should validate the method in their own laboratory to ensure it meets the specific requirements of their study.

References

- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Liquid-Liquid Extraction of Vitamin D Metabolites Using Calcitriol-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the extraction of vitamin D metabolites from biological matrices using liquid-liquid extraction (LLE), with a specific focus on the application of Calcitriol-d6 as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The accurate quantification of vitamin D metabolites, such as 25-hydroxyvitamin D (25(OH)D) and the biologically active 1α,25-dihydroxyvitamin D (Calcitriol), is crucial for assessing vitamin D status and its role in various physiological and pathological processes.[1][2] Liquid-liquid extraction is a classic and widely utilized technique for the sample preparation of vitamin D and its metabolites from complex biological matrices like serum and plasma.[3] This method effectively removes proteins and other interferences that can suppress ionization in the mass spectrometer, leading to more accurate and reliable results.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for analyte loss during sample preparation and for variations in instrument response.[5]

Principles of Liquid-Liquid Extraction for Vitamin D Metabolites

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. Vitamin D and its metabolites are hydrophobic and therefore preferentially partition into the organic phase, leaving behind hydrophilic matrix components in the aqueous phase.

Key steps in the LLE process include:

-

Protein Precipitation and Release of Analytes: Proteins in biological samples bind to vitamin D metabolites. A protein precipitation step, often using a water-miscible organic solvent like acetonitrile or methanol, is crucial to denature these proteins and release the bound analytes.[3][6]

-

Extraction: An immiscible organic solvent is added to the sample, and the mixture is vortexed to facilitate the transfer of the vitamin D metabolites from the aqueous to the organic phase. Common extraction solvents include hexane, ethyl acetate, and dichloromethane (DCM).[6][7]

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.

-

Evaporation and Reconstitution: The organic layer containing the analytes is carefully removed, evaporated to dryness, and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.[3][7]

Role of this compound as an Internal Standard

This compound is a deuterated form of Calcitriol, the active metabolite of vitamin D3. Its use as an internal standard is critical for accurate quantification in LC-MS/MS analysis.

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the endogenous Calcitriol, ensuring it behaves similarly during extraction and chromatographic separation.

-

Mass Difference: The deuterium labels give this compound a different mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to distinguish between the two.

-

Correction for Variability: By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area is used for quantification, thus correcting for these variations and improving the accuracy and precision of the measurement.

Quantitative Data Summary

The following table summarizes typical performance data for the LLE of vitamin D metabolites from various studies.

| Analyte | Matrix | LLE Solvent(s) | Recovery Rate (%) | Limit of Quantitation (LOQ) | Reference |

| 25-hydroxyvitamin D3 | Human Serum | Heptane | > 90% | 1 ng/mL | [8] |

| 25-hydroxyvitamin D2 | Human Serum | Heptane | > 90% | 3.75 ng/mL | [8] |

| 1α,25-dihydroxyvitamin D3 | Serum | Heptane | 75% | pg/mL levels | [9] |

| 1α,25-dihydroxyvitamin D2 | Serum | Heptane | 75% | pg/mL levels | [9] |

| Vitamin D3 | Milk | Acetonitrile | 94.4 - 113.5% | 25 ng/g | [10] |

| 25-hydroxyvitamin D3 | Aqueous Humour | n-hexane | Not Specified | 0.2 ng/mL | [3] |

| 24,25-dihydroxyvitamin D3 | Aqueous Humour | n-hexane | Not Specified | 0.02 ng/mL | [3] |

Experimental Protocols

Materials and Reagents

-

Biological matrix (e.g., human serum, plasma)

-

This compound internal standard solution (in methanol or ethanol)

-

Vitamin D metabolite standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

Detailed LLE Protocol for Vitamin D Metabolites in Serum

This protocol is a general guideline and may require optimization for specific applications.

-

Sample Preparation:

-

Allow serum samples to thaw completely at room temperature.

-

Vortex the samples gently to ensure homogeneity.

-

Pipette 200 µL of serum into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the this compound internal standard working solution to each serum sample.

-

Briefly vortex the tubes.

-

-

Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 30 seconds to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction:

-

Carefully transfer the supernatant to a new clean microcentrifuge tube.

-

Add 1.0 mL of a hexane:ethyl acetate (9:1, v/v) mixture to the supernatant.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

-

Collection of Organic Phase:

-

Carefully aspirate the upper organic layer and transfer it to a clean tube. Be cautious not to disturb the lower aqueous layer.

-

-

Evaporation:

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., 50:50 methanol:water).

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Visualizations

Caption: LLE Experimental Workflow Diagram.

Caption: Vitamin D Signaling Pathway.

Troubleshooting Common LLE Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | Incomplete protein precipitation. | Ensure adequate vortexing and consider optimizing the ratio of precipitation solvent to sample. |

| Inefficient extraction. | Increase vortexing time. Optimize the extraction solvent composition (e.g., try different ratios of hexane and ethyl acetate, or a different solvent system altogether). | |

| Analyte degradation. | Protect samples from light, as vitamin D metabolites are light-sensitive. Avoid high temperatures during evaporation. | |

| High Matrix Effects (Ion Suppression or Enhancement) | Co-extraction of interfering substances (e.g., phospholipids). | Optimize the LLE solvent to be more selective for the analytes. Consider a post-extraction clean-up step, such as solid-phase extraction (SPE). |

| Emulsion Formation | High lipid content in the sample. | Centrifuge at a higher speed and for a longer duration. Add a small amount of salt (salting out) to the aqueous phase to help break the emulsion.[11] Gently rock or swirl the sample instead of vigorous vortexing.[11] |

| Poor Reproducibility | Inconsistent pipetting or sample handling. | Use calibrated pipettes and ensure consistent timing and technique for each step. |

| Incomplete evaporation or reconstitution. | Ensure the extract is completely dry before reconstitution. Vortex thoroughly during reconstitution to fully dissolve the analytes. |

Conclusion

Liquid-liquid extraction, when coupled with the use of a stable isotope-labeled internal standard like this compound, provides a robust and reliable method for the quantification of vitamin D metabolites in biological matrices. The protocol and guidelines presented here offer a solid foundation for researchers to develop and validate their own analytical methods for vitamin D analysis. Careful optimization of each step is crucial for achieving high recovery, minimal matrix effects, and accurate, reproducible results.

References

- 1. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 7. data.biotage.co.jp [data.biotage.co.jp]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Enhanced Detection of Calcitriol via PTAD Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of Vitamin D, is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone metabolism, and various other physiological processes.[1] Accurate quantification of Calcitriol in biological matrices is often challenging due to its low endogenous concentrations and poor ionization efficiency in mass spectrometry.[2][3] Chemical derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) offers a robust solution by significantly enhancing the ionization efficiency and, consequently, the detection sensitivity of Calcitriol in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5]

PTAD is a powerful dienophile that rapidly reacts with the s-cis-diene moiety of Calcitriol and its metabolites through a Diels-Alder cycloaddition.[2][6] This reaction attaches a readily ionizable group to the molecule, leading to a substantial increase in signal intensity and improved limits of detection.[3][6] These application notes provide a detailed overview and protocols for the derivatization of Calcitriol with PTAD for enhanced analytical detection.

Principle of the Method

The derivatization of Calcitriol with PTAD is based on the Diels-Alder reaction, where the conjugated diene system in the Calcitriol molecule reacts with the dienophile (PTAD) to form a stable cyclic adduct. This adduct is more readily protonated in the mass spectrometer's ion source, leading to a significant enhancement in signal intensity. The derivatization shifts the precursor ion m/z, reducing interference from background ions and improving the selectivity of the assay.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed in various studies utilizing PTAD derivatization for the analysis of Calcitriol and other Vitamin D metabolites.

Table 1: Enhancement in Sensitivity after PTAD Derivatization

| Analyte | Fold Increase in Sensitivity | Reference |

| Seven Vitamin D Metabolites | 24 - 276 | [3] |

| Vitamin D Metabolites | 10 - 66 | [6] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) with PTAD Derivatization

| Analyte(s) | LOD | LOQ | Reference |

| Seven Vitamin D Metabolites | 3 - 20 pg/mL | - | [3] |

| Vitamin D Metabolites | 0.3 ng/mL | 1.0 ng/mL | [6] |

| Vitamin D and its metabolites | - | 0.78 ng/mL | [2] |

| Calcitriol | - | 0.01 ng/mL | [8][9] |

Experimental Protocols

Herein are detailed protocols for sample preparation and PTAD derivatization of Calcitriol from biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) and PTAD Derivatization of Calcitriol from Human Plasma

This protocol is adapted from methodologies described for the extraction and derivatization of Vitamin D metabolites from biological fluids.[2][7]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., Calcitriol-d6)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Chloroform (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 cc)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Ethyl acetate (anhydrous)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 475 µL of plasma in a microcentrifuge tube, add 25 µL of the working Calcitriol standard solution and 50 µL of the internal standard solution.[7]

-

Vortex for 30 seconds.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[7]

-

Dry the cartridge under a stream of nitrogen gas (30 psi) for 30 seconds.[7]

-

Elute the analyte and internal standard with 2 mL of chloroform into a clean collection tube.[7]

-

-

Evaporation:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at 30°C.[7]

-

-

PTAD Derivatization:

-

Prepare a 0.1 g/L solution of PTAD in anhydrous ethyl acetate.[2]

-

Reconstitute the dried extract in 50 µL of the PTAD solution.[2]

-

Vortex for 30 minutes at room temperature.[2]

-

Alternatively, a higher concentration of PTAD (e.g., 500 µg/mL in acetonitrile) and a longer reaction time (2 hours) can be used for complete derivatization.[7]

-

-

Sample Reconstitution:

-

After derivatization, evaporate the sample to dryness under nitrogen.

-

Reconstitute the derivatized sample in an appropriate mobile phase for LC-MS/MS analysis (e.g., 75:25 methanol:water with 0.1% formic acid).[2]

-

Protocol 2: Liquid-Liquid Extraction (LLE) and PTAD Derivatization

This protocol provides an alternative to SPE for sample cleanup.[6]

Materials:

-

Serum samples

-

Internal Standard (IS) solution

-

Organic solvent for extraction (e.g., hexane/dichloromethane mixture)

-

PTAD solution in ethyl acetate or acetonitrile

-

Other materials as listed in Protocol 1

Procedure:

-

Sample Preparation and LLE:

-

Combine serum with the internal standard.

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Collect the organic layer containing Calcitriol.

-

-

Evaporation:

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

-

PTAD Derivatization:

-

Follow steps 4 and 5 from Protocol 1 for the derivatization and reconstitution of the sample.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for Calcitriol analysis using PTAD derivatization.

Calcitriol Signaling Pathway

Caption: Simplified signaling pathway of Calcitriol.

Conclusion

Derivatization of Calcitriol with PTAD is a highly effective strategy to overcome the challenges associated with its quantification in biological samples. The significant enhancement in sensitivity and selectivity allows for more accurate and reliable measurements, which is crucial for both clinical diagnostics and research in endocrinology, nutrition, and drug development. The protocols and data presented here provide a comprehensive guide for the implementation of this valuable analytical technique.

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbio.com [ijbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of Calcitriol-d6 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Calcitriol-d6 as an internal standard in pharmacokinetic (PK) studies of calcitriol. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification of the analyte.

Introduction to Calcitriol and the Role of this compound

Calcitriol, the biologically active form of Vitamin D, is a critical hormone regulating calcium and phosphate homeostasis.[1][2] Its therapeutic uses include the management of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[1][3] Accurate measurement of calcitriol concentrations in biological matrices is essential for pharmacokinetic analysis, which informs dosing regimens and ensures therapeutic efficacy and safety.

Pharmacokinetic studies of calcitriol are challenging due to its low endogenous and administered concentrations in plasma.[2] this compound, a deuterated analog of calcitriol, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its chemical and physical properties are nearly identical to unlabeled calcitriol, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise quantification. The use of deuterium-labeled standards is a well-established method to improve the metabolic stability and pharmacokinetic properties of drugs.[7]

Pharmacokinetic Parameters of Calcitriol

The following tables summarize key pharmacokinetic parameters of calcitriol from various studies. These values can vary based on the population, dosage, and analytical methodology.

Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Human Adults

| Parameter | Value | Study Population & Dose | Reference |

| Tmax (hours) | 3 to 6 | Healthy adults, single 0.25 to 1 mcg dose | [1][3][8] |

| 3.4 | Healthy adults, single 2 mcg dose | [9] | |

| 3.46 ± 1.33 | Healthy Chinese volunteers, single 4.0 μg dose | [10] | |

| Cmax (pg/mL) | 50.0 | Healthy adults, single 2 mcg dose | [9] |

| 160.68 ± 52.41 | Healthy Chinese volunteers, single 4.0 μg dose | [10] | |

| AUC (0-24h) (pg·h/mL) | 246 | Healthy adults, single 2 mcg dose | [9] |

| AUC (0-inf) (pg·h/mL) | 267 | Healthy adults, single 2 mcg dose | [9] |

| Half-life (t½) (hours) | 5 to 8 | Healthy adults, single oral dose | [1] |

| 5 to 10 | Healthy subjects | [11] | |

| 8.14 ± 3.22 | Healthy Chinese volunteers, single 4.0 μg dose | [10] | |

| Oral Bioavailability (%) | 70.6 ± 5.8 | Healthy male volunteers | [1] |

Table 2: Pharmacokinetic Parameters of Oral Calcitriol in Specific Populations

| Parameter | Value | Study Population & Dose | Reference |

| Half-life (t½) (hours) | 15 to 30 | Patients undergoing dialysis | [11] |

| Oral Bioavailability (%) | 72.2 ± 4.8 | Male patients with uremia | [1] |

| AUC (0-24h) (ng·h/mL) | 43.92 ± 2.46 | Non-tumor-bearing nude mice, 4 μg/kg single dose (co-administered with aPPD) | [5][12] |

| 27.48 ± 5.2 | Non-tumor-bearing nude mice, 4 μg/kg single dose (calcitriol only) | [12] | |

| Cmax (ng/mL) | Increased by 41% | Non-tumor-bearing nude mice, 4 μg/kg single dose (with aPPD vs. without) | [5] |

Experimental Protocols

Quantification of Calcitriol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of calcitriol in human plasma. Optimization of specific parameters may be required based on the instrumentation and reagents available.

3.1.1. Materials and Reagents

-

Calcitriol analytical standard

-

This compound internal standard (IS)[6]

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (0.1% v/v)

-

Ammonium trifluoroacetate (4.0 mM)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[4]

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional, for increased sensitivity)[4]

3.1.2. Sample Preparation (Solid Phase Extraction)

-

Thaw frozen plasma samples at room temperature.

-

To 500 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).[4]

-

Vortex for 30 seconds.

-

Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[4]

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[4]

-